1-Azabicyclo[3.2.2]nonan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.2]nonan-4-amine is a bicyclic amine compound characterized by a nitrogen atom incorporated into a bicyclic structure.
Vorbereitungsmethoden
The synthesis of 1-Azabicyclo[3.2.2]nonan-4-amine typically involves the reaction of quinuclidin-3-one with diazomethane . This reaction forms the bicyclic structure with the nitrogen atom at the bridgehead position. The synthetic route can be summarized as follows:
Starting Material: Quinuclidin-3-one
Reagent: Diazomethane
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Analyse Chemischer Reaktionen
1-Azabicyclo[3.2.2]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[32
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research has indicated its potential as an antimalarial and antitrypanosomal agent.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.2.2]nonan-4-amine involves its interaction with molecular targets in protozoal parasites. The compound’s structure allows it to inhibit key enzymes and pathways essential for the survival of these parasites . This inhibition disrupts the metabolic processes of the parasites, leading to their death.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.2.2]nonan-4-amine can be compared with other azabicyclo compounds, such as:
- 2-Azabicyclo[3.2.2]nonane
- 3-Azabicyclo[3.2.2]nonane These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom and the nature of substituents. The unique positioning of the nitrogen atom in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H16N2 |
---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1-azabicyclo[3.2.2]nonan-4-amine |
InChI |
InChI=1S/C8H16N2/c9-8-3-6-10-4-1-7(8)2-5-10/h7-8H,1-6,9H2 |
InChI-Schlüssel |
MTHIGTKZGQEQDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.